N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine
Description
N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a 4-methylpyridin-2-ylamine group and at position 6 with a piperazine moiety linked to a 4-(trifluoromethyl)benzoyl group. This structure combines a pyridazine ring—a six-membered aromatic system with two nitrogen atoms—with a piperazine spacer and a trifluoromethyl-substituted benzoyl group, which is common in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O/c1-15-8-9-26-19(14-15)27-18-6-7-20(29-28-18)30-10-12-31(13-11-30)21(32)16-2-4-17(5-3-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMHMCNEFQMIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b)
- Structure : Pyridine core with acetamide and 4-chloro-3-(trifluoromethyl)benzoyl-piperazine substituents.
- Key Differences : Replaces the pyridazine ring with pyridine and introduces a chloro substituent on the benzoyl group.
- Physicochemical Data : Molecular weight 530 g/mol, melting point 241–242°C .
- Significance : The chloro substituent increases molecular weight and may enhance hydrophobic interactions in biological systems.
18F-FAPPT (N-(4-[18F]fluoro-aniline)-6-(4-(trifluoromethyl)benzoyl)-piperazin-1-yl)pyridazine-3-carboxamide)
- Structure : Pyridazine core with a carboxamide-linked 4-(trifluoromethyl)benzoyl-piperazine and 4-fluoroaniline.
- Key Differences : Substitutes the 4-methylpyridin-2-ylamine group with a 4-fluoroaniline-carboxamide moiety.
- Application: Radiolabeled for positron emission tomography (PET) imaging of stearoyl-CoA desaturase-1 (SCD-1), highlighting the pyridazine scaffold’s versatility in diagnostic applications .
Piperazine-Linked Trifluoromethylbenzoyl Derivatives
N-(4-tertiarybutylphenyl)-4-(3-chlorophyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC, Compound B)
- Structure : Tetrahydropyrazine carboxamide with 4-tert-butylphenyl and 3-chloropyridin-2-yl groups.
- Key Differences : Replaces pyridazine with pyridine and uses a tetrahydropyrazine instead of piperazine.
- Activity : A TRPV1 antagonist, demonstrating the pharmacological relevance of trifluoromethyl/chloro-aromatic systems in ion channel modulation .
N-(1-methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (42)
- Structure : Imidazopyridazine core with a methylsulfinylphenyl group and 1-methylpiperidin-4-ylamine.
- Key Differences : Replaces benzoyl-piperazine with imidazopyridazine and methylpiperidine.
- Significance : Highlights the role of sulfoxide groups in modulating solubility and target engagement .
Substituent Variations on the Benzoyl Group
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c)
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d)
- Structure : 3-methoxybenzoyl-piperazine substituent.
- Physicochemical Data : Molecular weight 458 g/mol, melting point 207–209°C .
Comparative Physicochemical Properties
Key Structural and Functional Insights
Pyridazine vs.
Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group offers superior metabolic stability over chloro or fluoro groups due to its strong electron-withdrawing and hydrophobic effects .
Piperazine Linkers : Piperazine’s flexibility and nitrogen atoms facilitate interactions with enzymatic active sites, as seen in TRPV1 antagonists and kinase inhibitors .
Biological Activity
N-(4-methylpyridin-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity
Research has indicated that this compound exhibits several key biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
- Cytotoxicity :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperazine and pyridazine moieties significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases lipophilicity |
| Variation in piperazine substituents | Alters receptor binding affinity |
Case Studies
- Anti-Tubercular Activity :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
